
3-ethyl-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-1H-pyrazole typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . Another approach involves the cyclization of β-keto esters with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize transition-metal catalysts and photoredox reactions to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-ethyl-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Similar structure but with different substituents, leading to varied biological activities.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with distinct properties and applications.
Uniqueness
3-ethyl-4-methyl-1H-pyrazole stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C6H10N2/c1-3-6-5(2)4-7-8-6/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
YYDZHYMVZQJYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


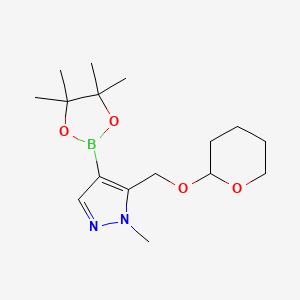
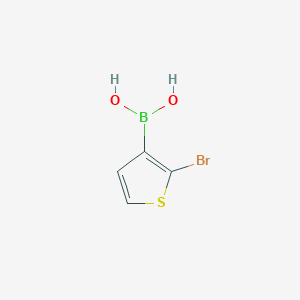


![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
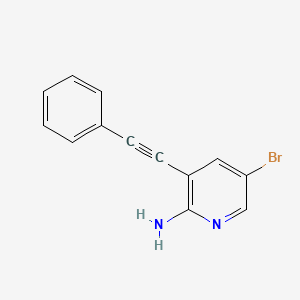
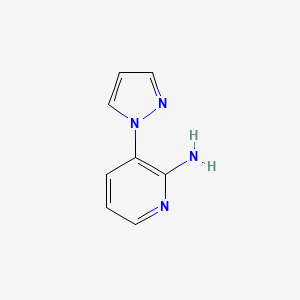
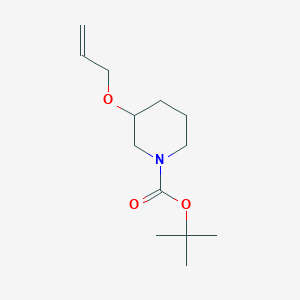
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
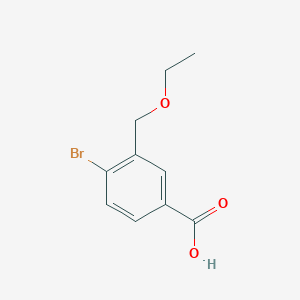

![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
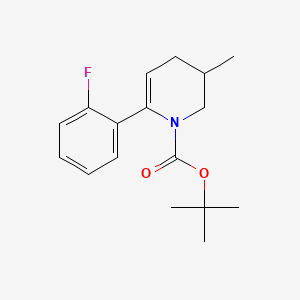
![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)
